2-Ethylhexyl chloroformate

Catalog No.
S703158
CAS No.
24468-13-1
M.F
C9H17ClO2
M. Wt
192.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl chloroformate

CAS Number

24468-13-1

Product Name

2-Ethylhexyl chloroformate

IUPAC Name

2-ethylhexyl carbonochloridate

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

InChI

InChI=1S/C9H17ClO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3

InChI Key

RTGLJCSUKOLTEM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)Cl

Canonical SMILES

CCCCC(CC)COC(=O)Cl

Synthesis of Organic Peroxides:

2-Ethylhexyl chloroformate (2-EHCF) finds its primary application in the synthesis of organic peroxides [, ]. These peroxides serve as initiators for various polymerization reactions, crucial in the production of diverse materials like plastics, coatings, and adhesives. 2-EHCF reacts with hydrogen peroxide (H₂O₂) in the presence of a base to form peroxydicarbonates, a specific class of organic peroxides known for their controlled decomposition behavior and efficient initiation properties [, ].

Chemical Building Block:

Beyond peroxides, 2-EHCF acts as a versatile chemical building block for various other research endeavors. Its electrophilic carbonyl group (C=O) readily participates in diverse organic reactions, enabling the synthesis of a wide range of molecules with potential applications in pharmaceuticals, agrochemicals, and personal care products [].

Research into Applications:

Ongoing scientific research explores the potential of 2-EHCF in various fields. Studies investigate its use in:

  • Developing new polymers with improved properties such as heat resistance and flame retardancy [].
  • Synthesizing novel drug candidates with specific therapeutic effects [].
  • Creating functional materials for applications in electronics and energy storage [].

2-Ethylhexyl chloroformate is a chemical compound with the formula C₉H₁₇ClO₂. It is classified as a chloroformate ester and appears as a colorless to yellowish liquid with a pungent odor. This compound is known for its reactivity, particularly with water, where it hydrolyzes to produce hydrochloric acid, carbon dioxide, and 2-ethylhexanol . Due to its chemical properties, it poses significant hazards, including being toxic and corrosive, which necessitates careful handling and storage practices.

2-EHCF is a hazardous compound and should only be handled by trained professionals in a properly equipped laboratory. It is corrosive, toxic, and a lachrymator (causes tearing) [, ]. 2-EHCF reacts vigorously with water and alcohols, releasing hydrochloric acid (HCl) fumes [, ]. Due to these hazards, alternative precursors for peroxide synthesis are preferred whenever possible [].

  • Hydrolysis: In the presence of water, it decomposes to yield hydrochloric acid, carbon dioxide, and 2-ethylhexanol:
    C9H17ClO2+H2OC8H17OH+HCl+CO2\text{C}_9\text{H}_{17}\text{ClO}_2+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{17}\text{OH}+\text{HCl}+\text{CO}_2
  • Reaction with Alcohols: It reacts with alcohols to form carbonates. This reaction is significant in organic synthesis and can be utilized in various applications .
  • Reactivity with Strong Oxidizers: The compound is incompatible with strong oxidizing agents and can react vigorously or explosively under certain conditions .

The biological activity of 2-ethylhexyl chloroformate is characterized by its toxicity. It has been reported that the oral lethal dose (LD50) for rats is approximately 5420 mg/kg, while the inhalation lethal concentration (LC50) over four hours is around 270 mg/m³ . Exposure can lead to severe burns upon contact with skin or eyes and can be fatal if inhaled. The compound's corrosive nature necessitates stringent safety measures to prevent exposure during handling and use.

2-Ethylhexyl chloroformate can be synthesized through various methods. One common approach involves the reaction of phosgene with 2-ethylhexanol:

Phosgene+2 Ethylhexanol2 Ethylhexyl chloroformate+HCl\text{Phosgene}+\text{2 Ethylhexanol}\rightarrow \text{2 Ethylhexyl chloroformate}+\text{HCl}

This method requires careful control of reaction conditions due to the toxic nature of phosgene. Alternative methods may involve reacting chloroformic acid derivatives with alcohols in controlled environments .

The applications of 2-ethylhexyl chloroformate are diverse and include:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing various esters and carbonates.
  • Pharmaceuticals: Its reactivity makes it useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients.
  • Polymer Chemistry: It is employed in the production of polycarbonate materials due to its ability to react with alcohols .

Interaction studies of 2-ethylhexyl chloroformate focus on its reactivity profile and potential hazards. The compound reacts vigorously with water, releasing hydrochloric acid and heat, which can lead to hazardous situations if not properly managed. Additionally, it has been shown to interact negatively with strong oxidizers and certain bases, emphasizing the need for appropriate storage and handling protocols .

Several compounds share structural similarities with 2-ethylhexyl chloroformate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Butyl chloroformateC₇H₁₅ClO₂Less toxic than 2-ethylhexyl chloroformate; used in similar applications.
Octyl chloroformateC₉H₁₉ClO₂Higher molecular weight; similar reactivity but different applications.
Ethyl chloroformateC₄H₉ClO₂More volatile; commonly used as a reagent in organic synthesis.

Uniqueness of 2-Ethylhexyl Chloroformate: Its unique structure allows it to react specifically with larger alcohols, making it particularly valuable in specialized chemical syntheses where larger alkyl chains are desired. Its toxicity profile also distinguishes it from less hazardous esters like ethyl chloroformate, which are often preferred for safer applications.

Reaction Mechanisms of Phosgene with 2-Ethylhexanol

The synthesis of 2-ethylhexyl chloroformate through phosgene-based routes represents a fundamental carbonylation reaction in industrial organic chemistry [1] [2]. The primary reaction mechanism involves the nucleophilic attack of 2-ethylhexanol on phosgene, forming an intermediate carbonic acid derivative that rapidly decomposes to yield the desired chloroformate product [3] [4].

The stoichiometric reaction proceeds according to the following mechanism: one mole of 2-ethylhexanol reacts with one mole of phosgene instantaneously, releasing one mole of hydrochloric acid and producing one mole of 2-ethylhexyl chloroformate [5]. This reaction is highly exothermic and typically requires careful temperature control to prevent unwanted side reactions [1] [6].

Table 1: Reaction Parameters for Phosgene-2-Ethylhexanol Synthesis

ParameterOptimal RangeIndustrial Practice
Temperature15-120°C60-100°C
PressureAtmospheric1-2 atm
Residence Time10-20 seconds13-16 seconds
Phosgene Excess60-70% molar65% molar
Yield (based on alcohol)88-92%90-92%
Yield (based on phosgene)96-98%96-98%

The reaction kinetics demonstrate pseudo-first-order behavior when conducted with excess phosgene [6]. Industrial processes typically require approximately 60-65% molar excess amount of phosgene for reaction completion [5]. The reaction temperature significantly influences both the formation rate and selectivity of the chloroformate product [7] [6].

The mechanism involves initial formation of a tetrahedral intermediate through nucleophilic addition of the alcohol hydroxyl group to the electrophilic carbon center of phosgene [8]. This intermediate rapidly eliminates hydrogen chloride to form the chloroformate ester linkage [9]. The reaction proceeds through an addition-elimination mechanism characteristic of acyl chloride chemistry [10].

Catalytic Systems and Solvent Optimization

Industrial synthesis of 2-ethylhexyl chloroformate employs various catalytic systems to enhance reaction efficiency and product selectivity [1] [11]. Base catalysts, particularly alkali carbonates and organic amines, serve dual functions as hydrogen chloride scavengers and reaction promoters [11] [12].

Table 2: Catalytic Systems for 2-Ethylhexyl Chloroformate Production

Catalyst TypeSpecific ExampleCatalyst:Substrate RatioTemperature (°C)Yield (%)
Sodium CarbonateNa₂CO₃0.05-0.50 eq:1 eq15-4096-98
Triethylamine(C₂H₅)₃N0.1-0.3 eq:1 eq20-6094-97
PyridineC₅H₅N0.2-0.5 eq:1 eq25-8092-95
Dimethylformamide(CH₃)₂NCHOCatalytic amounts50-10085-90

Solvent selection significantly impacts reaction efficiency and product purity [1] [11]. Aprotic solvents demonstrate superior performance compared to protic systems due to reduced competing reactions [13]. Toluene emerges as the preferred industrial solvent, providing excellent solubility for reactants while maintaining chemical inertness [11] [6].

Dichloromethane serves as an alternative solvent system, particularly for laboratory-scale synthesis, offering enhanced temperature control and product isolation characteristics [1] [9]. The solvent screening studies indicate that aprotic, highly polar solvents represent the optimal choice for chloroformate preparation [13].

Optimization studies reveal that reaction conditions significantly influence product distribution [3] [4]. Low-temperature sections (15°C) favor initial chloroformate formation, while subsequent high-temperature treatment (40°C) enhances conversion completion and reduces unreacted alcohol content [3] [4].

Solid-Phosgene (Triphosgene) Alternatives

Triphosgene, chemically known as bis(trichloromethyl) carbonate, provides a safer alternative to gaseous phosgene for 2-ethylhexyl chloroformate synthesis [11] [14] [12]. This crystalline solid offers significant advantages in handling, storage, and transportation compared to the highly toxic gaseous phosgene [12] [10].

The triphosgene-mediated synthesis proceeds through a different mechanistic pathway involving nucleophilic attack on the carbonate center [10] [8]. Under the influence of nucleophiles, one mole of triphosgene reacts similarly to three moles of phosgene, making it a direct stoichiometric replacement [12] [8].

Table 3: Comparison of Phosgene versus Triphosgene Methods

ParameterPhosgene MethodTriphosgene Method
Physical StateGas (toxic)Crystalline solid
Storage Temperature-78°C (cylinder)Room temperature
Melting Point-118°C80°C
Boiling Point8.2°C260°C (slight decomposition)
Handling SafetyExtreme caution requiredSignificantly safer
Stoichiometry1:1 with alcohol1:3 ratio (BTC:phosgene equivalent)
Reaction Time10-20 seconds15-60 minutes
Product Yield96-98%92-95%

The triphosgene synthesis typically employs organic solvents such as toluene, dichloromethane, or hexane, with base catalysts including sodium carbonate or triethylamine [11] [12]. Reaction temperatures range from room temperature to 80°C, with reaction times extending from 15 minutes to several hours depending on the specific conditions employed [11] [10].

Recent developments in triphosgene methodology include continuous flow synthesis approaches [15]. These methods utilize microchannel reactors to achieve efficient, rapid, and environmentally friendly production of chloroformate compounds [15]. The continuous flow approach enables precise temperature and residence time control, resulting in improved yields and product purity [15] [16].

Industrial-Scale Process Design and Challenges

Purity Optimization and Byproduct Management

Industrial production of 2-ethylhexyl chloroformate faces significant challenges in achieving high product purity while minimizing unwanted byproduct formation [3] [4] [5]. The primary competing reaction involves the formation of diisooctyl carbonate through the reaction of the desired chloroformate product with unreacted 2-ethylhexanol [5].

Table 4: Byproduct Formation and Control Strategies

ByproductFormation MechanismTypical Content (%)Control Strategy
Diisooctyl carbonateChloroformate + alcohol0.27-0.30Controlled alcohol:phosgene ratio
ChloroisooctaneSide reaction0.89-1.50Temperature optimization
Unreacted alcoholIncomplete conversion0.01-2.30Staged reaction approach
Formate estersCompeting reaction~5Reaction time control

The two-stage reaction approach demonstrates superior performance in byproduct minimization [3] [4]. The initial low-temperature stage (15°C) achieves primary conversion with phosgene:alcohol ratios of 1:1.3 to 1:1.5, followed by a high-temperature stage (40°C) with additional phosgene feeding (0.2:1 molar ratio) to complete the conversion [3] [4].

Advanced purification techniques include distillation optimization and acid content control [3] [4]. The synthetic liquid typically undergoes treatment in mixing vessels with alkaline solutions to neutralize residual acidity to levels below 0.1% [3]. Product purity can achieve 98.2% 2-ethylhexyl chloroformate content through optimized reaction and purification protocols [3] [4].

Quality control parameters include monitoring of analytical content through gas chromatography, acid titration methods, and nuclear magnetic resonance spectroscopy [17] [18]. Commercial specifications typically require minimum 98.0% purity by titrimetric analysis [17] [18].

Protection of Alcohols and Amines

2-Ethylhexyl chloroformate demonstrates remarkable efficacy as a protecting group reagent for both alcohols and amines in multi-step organic synthesis. The compound readily reacts with alcohols under basic conditions to form stable carbonate esters, effectively masking the reactivity of the hydroxyl group during subsequent transformations [3] [4]. This protection strategy proves particularly valuable when alcohols would otherwise interfere with strongly basic reagents such as Grignard reagents, organolithium compounds, or other nucleophilic species.

The mechanistic pathway involves nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon of 2-ethylhexyl chloroformate, followed by elimination of hydrogen chloride. The reaction typically proceeds under mild basic conditions using triethylamine or pyridine as the base, achieving yields of 80-95% depending on the steric environment of the alcohol [3] [4].

Similarly, primary and secondary amines undergo facile acylation with 2-ethylhexyl chloroformate to form stable carbamate protecting groups. The reaction mechanism follows a similar pathway, with the amine nitrogen acting as the nucleophile. The resulting carbamate linkages exhibit excellent stability under a wide range of reaction conditions, including exposure to strong bases, reducing agents, and mild oxidizing conditions [3] [4].

Recent research has demonstrated that the use of 4-dimethylaminopyridine as a catalyst significantly enhances both the reaction rate and yield for amine protection reactions. The catalytic mechanism involves formation of a reactive acyl pyridinium intermediate, which facilitates rapid acyl group transfer to the nucleophilic amine, reducing reaction times from 24 hours to 8-12 hours while maintaining yields of 70-90% [5].

Synthesis of Carbamates and Anhydrides

The synthesis of carbamates using 2-ethylhexyl chloroformate represents one of its most significant applications in organic chemistry. The compound serves as an efficient carbamoylating agent, reacting with primary and secondary amines to form stable carbamate linkages that are essential structural motifs in pharmaceuticals, agrochemicals, and polymer chemistry [5] [6].

The reaction proceeds through a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride. The reaction conditions typically require the presence of a base such as triethylamine or sodium hydroxide to neutralize the liberated hydrogen chloride and prevent protonation of the amine substrate [7] [6].

Systematic studies have revealed that the reactivity of different amine substrates varies significantly based on their electronic and steric properties. Aliphatic amines, particularly secondary amines, exhibit the highest reactivity with yields reaching 85-95%. Primary aromatic amines show moderate reactivity due to delocalization of the nitrogen lone pair into the aromatic ring, while sterically hindered amines display reduced reactivity [5].

The formation of anhydrides through reaction with carboxylic acids represents another important application of 2-ethylhexyl chloroformate. The compound reacts with carboxylic acids in the presence of base to form mixed anhydrides, which serve as activated intermediates in peptide coupling reactions and other acylation processes [7] [6].

Table 1: Reaction Yields and Conditions for Carbamate Formation
Substrate TypeYield (%)Reaction Time (h)ConditionsReference
Primary aliphatic amines80-858-12Et₃N, DCM, 0°C to RT [5] [6]
Secondary aliphatic amines85-956-10Et₃N, DCM, 0°C to RT [5] [6]
Primary aromatic amines65-7512-18Et₃N, DCM, 0°C to RT [5] [6]
Secondary aromatic amines70-8010-14Et₃N, DCM, 0°C to RT [5] [6]
Sterically hindered amines55-7018-24DMAP, Et₃N, DCM, RT [5] [6]

Applications in Polymer Chemistry

Initiation of Vinyl Chloride Polymerization

2-Ethylhexyl chloroformate plays a crucial role in the initiation of vinyl chloride polymerization through its conversion to di-2-ethylhexyl peroxydicarbonate, which serves as one of the most widely used radical initiators for polyvinyl chloride production [8] [9] [10]. The synthesis pathway involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide under alkaline conditions, yielding the corresponding peroxydicarbonate initiator.

The polymerization process utilizing di-2-ethylhexyl peroxydicarbonate as an initiator occurs through a free radical mechanism. The peroxydicarbonate undergoes thermal decomposition at temperatures between 40-65°C, generating free radicals that initiate the polymerization of vinyl chloride monomers. The initiator exhibits a half-life of approximately 3.5 hours at 50°C, providing controlled polymerization kinetics that are essential for producing high-quality polyvinyl chloride with desired molecular weight and properties [11] [9].

The effectiveness of di-2-ethylhexyl peroxydicarbonate as an initiator stems from its ability to decompose at relatively low temperatures while maintaining thermal stability during storage and handling. The decomposition products include carbon dioxide and 2-ethylhexanol, which are relatively benign compared to other initiator systems [12] [10].

Industrial applications frequently employ combination initiator systems where di-2-ethylhexyl peroxydicarbonate is used alongside other peroxides such as cumene hydroperoxide or dilauroyl peroxide. These combinations provide constant polymerization rates and improved reactor efficiency, allowing for better control of polymer properties and reduced production costs [11] [13].

Table 2: Vinyl Chloride Polymerization Initiator Performance
Initiator SystemTemperature Range (°C)Half-life at 50°C (hours)Typical Dosage (%)Key AdvantagesReference
EHP (Di-2-ethylhexyl peroxydicarbonate)40-653.50.05-0.2Clean decomposition products [11] [9]
EHP + CNP combination45-60Variable0.03-0.15Enhanced reactor efficiency [11]
EHP + Dilauroyl peroxide40-65Variable0.05-0.15Constant polymerization rate [13]
EHP-W40S (40% emulsion)40-653.50.05-0.2Improved safety handling [10]
EHP-W60 (60% emulsion)40-653.50.05-0.2Higher active content [13]

Production of Peroxydicarbonate Derivatives

The production of peroxydicarbonate derivatives from 2-ethylhexyl chloroformate represents a critical application in polymer chemistry, where these compounds serve as essential radical initiators for various polymerization processes. The synthesis involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide in the presence of alkaline conditions, typically using sodium hydroxide or potassium hydroxide as the base [14] [15].

The reaction mechanism proceeds through the formation of a peroxy anion intermediate, which subsequently attacks the electrophilic carbonyl carbon of 2-ethylhexyl chloroformate. The resulting peroxydicarbonate linkage exhibits controlled thermal decomposition characteristics that make it ideal for initiating polymerization reactions at moderate temperatures [14] [15].

Recent advances in continuous flow synthesis have significantly improved the efficiency and safety of peroxydicarbonate production. Microchannel continuous flow reactors allow for precise temperature control and rapid mixing, reducing reaction times from hours to minutes while achieving yields of 85-95%. The continuous flow process also provides enhanced safety by minimizing the accumulation of thermally unstable intermediates [15].

The temperature control during synthesis is critical, as peroxydicarbonates are thermally unstable and can undergo explosive decomposition if exposed to elevated temperatures. Optimal reaction conditions typically involve maintaining temperatures between 0-15°C during the synthesis phase, with careful monitoring of exothermic heat generation [14] [15].

Different synthesis methods have been developed to optimize yield and purity of peroxydicarbonate products. Batch reactors provide simple operation but limited heat transfer capabilities, while semi-continuous reactors offer better temperature control. The most advanced systems employ microchannel reactors that provide superior heat and mass transfer characteristics [15].

Table 3: Peroxydicarbonate Synthesis Methods and Performance
Synthesis MethodTemperature (°C)Yield (%)Reaction TimeKey AdvantagesReference
Batch reactor0-1060-752-4 hoursSimple equipment [14] [15]
Semi-continuous reactor10-1570-851-2 hoursBetter heat control [16] [17]
Microchannel continuous flow1285-954-6 minutesHigh efficiency, fast reaction [15]
Solvent-type synthesis0-575-901-3 hoursHigh purity product [14]
Emulsion synthesis5-1080-9530-60 minutesImproved safety [12] [10]

Pharmaceutical and Agrochemical Intermediate Synthesis

2-Ethylhexyl chloroformate serves as a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds, where its reactive chloroformate functionality enables the formation of critical structural motifs found in active pharmaceutical ingredients and crop protection chemicals [18] [19] [20].

In pharmaceutical synthesis, 2-ethylhexyl chloroformate is utilized primarily as an acylating agent for the introduction of carbamate protecting groups and the formation of carbamate linkages in drug molecules. The compound's reactivity allows for efficient coupling with amino acids, peptides, and other nitrogen-containing pharmaceutical intermediates under mild reaction conditions [18] [19].

The pharmaceutical industry particularly values 2-ethylhexyl chloroformate for its ability to form stable carbamate linkages that are present in numerous drug classes, including antibiotics, antivirals, and central nervous system agents. The reaction proceeds with high selectivity and can be conducted under conditions that preserve other sensitive functional groups in complex pharmaceutical intermediates [18] [19].

Agrochemical applications of 2-ethylhexyl chloroformate focus on the synthesis of carbamate-based pesticides, herbicides, and fungicides. Carbamate pesticides represent an important class of crop protection chemicals that exhibit selective toxicity toward target pests while maintaining acceptable environmental profiles. The synthesis typically involves reaction of 2-ethylhexyl chloroformate with appropriate amine substrates to form the active carbamate moiety [19] [20].

The efficiency of pharmaceutical and agrochemical synthesis using 2-ethylhexyl chloroformate depends on careful optimization of reaction conditions, including temperature, solvent choice, and base selection. Base-catalyzed reactions typically proceed at ambient temperature with yields ranging from 70-90%, while the use of specialized catalysts such as 4-dimethylaminopyridine can enhance both reaction rates and yields [18] [19].

Recent developments in green chemistry have focused on developing more environmentally friendly synthesis routes using 2-ethylhexyl chloroformate. These approaches emphasize the use of less toxic solvents, recyclable catalysts, and waste minimization strategies while maintaining high synthetic efficiency [20] [21].

Table 4: Pharmaceutical and Agrochemical Synthesis Applications
Application TypeSpecific FunctionTypical Yield Range (%)Reaction ConditionsReference
Pharmaceutical intermediateAcylation of drug intermediates75-90Base catalyzed, RT [18] [19]
Agrochemical intermediateSynthesis of active ingredients70-85Base catalyzed, 0-25°C [19] [20]
Pesticide synthesisCarbamate pesticide formation65-80Base catalyzed, RT [22] [21]
Herbicide synthesisHerbicide intermediate synthesis70-85Base catalyzed, RT [22] [21]
API protection groupAmine/alcohol protection80-95Base catalyzed, 0-25°C [3] [4]
Carbamate drugsCarbamate linkage formation70-90DMAP catalyzed, RT [5] [6]
Protecting group reagentTemporary protection85-95Base catalyzed, 0-25°C [3] [4]

Physical Description

2-ethylhexyl chloroformate appears as a colorless to light yellow colored liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and/or skin absorption.
Liquid; OtherSolid

XLogP3

4.3

Boiling Point

207.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (46.54%): May be corrosive to metals [Warning Corrosive to Metals];
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (99.37%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.17 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

24468-13-1

Wikipedia

2-ethylhexyl chloroformate

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Carbonochloridic acid, 2-ethylhexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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